molecular formula C13H9FN2OS2 B2678665 3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1156395-26-4

3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2678665
CAS No.: 1156395-26-4
M. Wt: 292.35
InChI Key: SKIYUCFZWJFGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a pyrimidine derivative . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “this compound”, involves a pyrimidine ring and its fused derivatives . The specific molecular structure of this compound is not detailed in the retrieved papers.

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Hafez & El-Gazzar (2017) detailed the synthesis of novel thieno[3,2-d]pyrimidine derivatives with potent anticancer activity. These compounds, including variations of the specified chemical structure, showed significant efficacy against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colonic carcinoma), nearly matching the activity of doxorubicin in some cases. This suggests their potential as promising antitumor agents H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017.

Nuclear Magnetic Resonance Studies

Research on bicyclic thiophene derivatives, including compounds closely related to the specified chemical structure, by Hirohashi, Inaba, & Yamamoto (1976), demonstrated the observation of through-space H–F spin coupling in NMR spectra, contributing valuable information to the understanding of molecular structures and interactions T. Hirohashi, S. Inaba, Hisao. Yamamoto, 1976.

Herbicidal and Fungicidal Activities

A series of pyrazolo[3,4-d]pyrimidine-4-one derivatives, synthesized through a tandem aza-Wittig and annulation reactions, showed good inhibition activities against the root growth of certain plants and fungi. This highlights the potential application of such compounds in agricultural settings as herbicides and fungicides, contributing to pest management strategies Jin Luo, Anlin Zhao, C. Zheng, Tao Wang, 2017.

Antimicrobial Evaluation

Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derived from thieno[2,3-d]pyrimidinones showed mild antimicrobial activities. The structural elucidation and functional assessment of these compounds provide insights into the design of new antimicrobials with potential applications in treating infections S. M. Gomha, A. M. Mohamed, Yasser H. Zaki, M. Ewies, Shaaban A. Elroby, 2018.

Mechanism of Action

Pyrimidine derivatives exert their anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c1-7-6-8(14)2-3-10(7)16-12(17)11-9(4-5-19-11)15-13(16)18/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIYUCFZWJFGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.